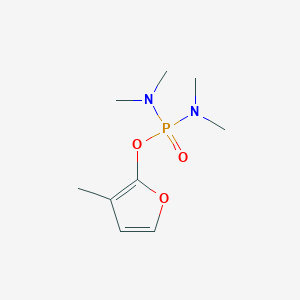
Phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester involves specific reaction conditions and reagents. The preparation methods typically include the use of organophosphorus reagents and furan derivatives. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester can be compared with other similar compounds, such as:
Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester: Similar structure but different substituents, leading to different chemical properties and applications.
Other organophosphorus compounds: These compounds share similar functional groups but may have different reactivity and applications.
Propriétés
Numéro CAS |
105262-59-7 |
|---|---|
Formule moléculaire |
C9H17N2O3P |
Poids moléculaire |
232.22 g/mol |
Nom IUPAC |
N-[dimethylamino-(3-methylfuran-2-yl)oxyphosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C9H17N2O3P/c1-8-6-7-13-9(8)14-15(12,10(2)3)11(4)5/h6-7H,1-5H3 |
Clé InChI |
FMKGSVFNBHSKDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC=C1)OP(=O)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


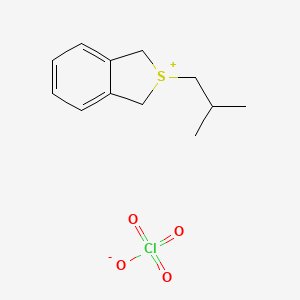
![2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14336948.png)
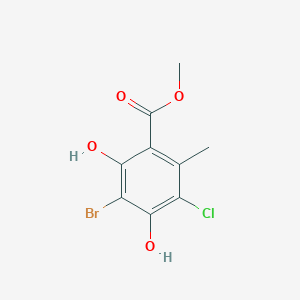
![2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane](/img/structure/B14336955.png)
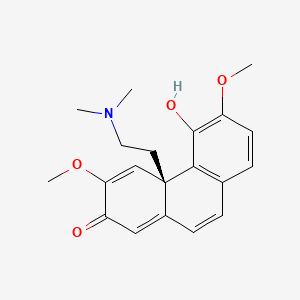
![Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]-](/img/structure/B14336968.png)
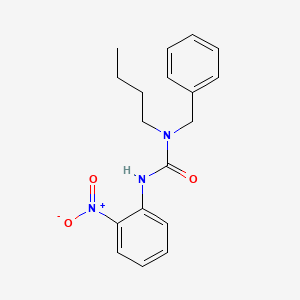
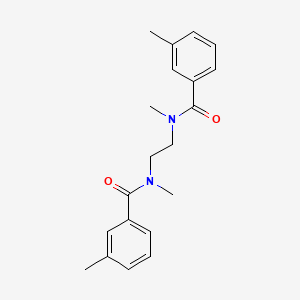
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
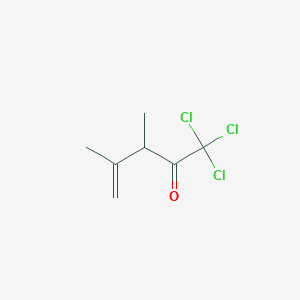


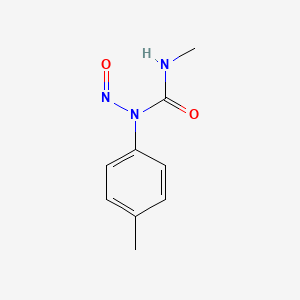
![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
